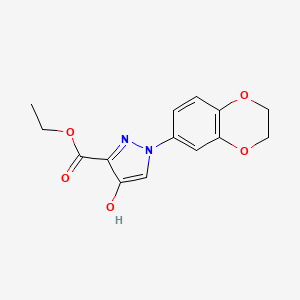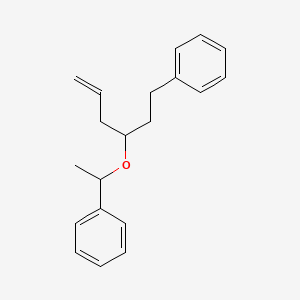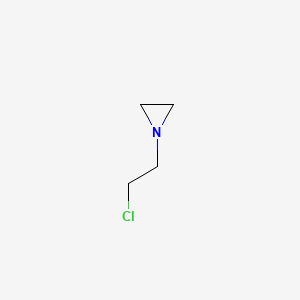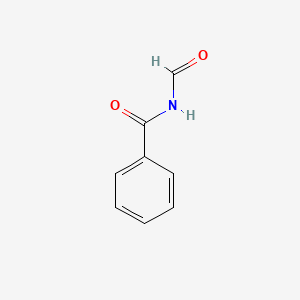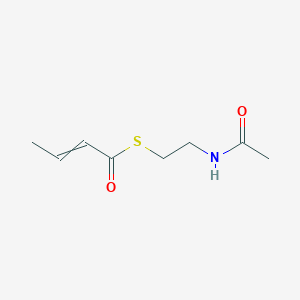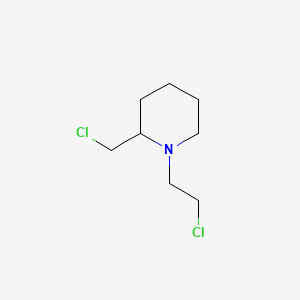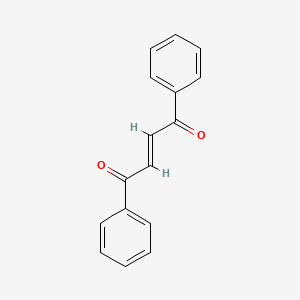
trans-1,2-Dibenzoylethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,2-Dibenzoylethylene: is an organic compound with the chemical formula C16H12O2 . It is characterized by its two benzoyl groups attached to an ethylene backbone, forming a yellow crystalline solid . .
准备方法
Synthetic Routes and Reaction Conditions:
Fumaryl Chloride and Aluminium Chloride Hexahydrate Method: One common method involves the reaction of fumaryl chloride with aluminium chloride hexahydrate.
Crystallization: The compound can be crystallized from methanol or ethanol as yellow needles.
Industrial Production Methods: Industrial production methods for trans-1,2-Dibenzoylethylene are not extensively documented, but the synthesis typically involves standard organic synthesis techniques and purification methods such as recrystallization .
化学反应分析
Types of Reactions:
Oxidation: trans-1,2-Dibenzoylethylene can undergo oxidation reactions, forming various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminium hydride are typical reducing agents.
Substitution Reactions: These reactions often involve halogens or other nucleophiles under specific conditions.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Building Block in Organic Synthesis: trans-1,2-Dibenzoylethylene is used as a building block in the synthesis of various aromatic compounds.
Intermediate for Michael Adducts: It serves as a key intermediate for the formation of Michael adducts, which are important in the synthesis of biologically potent heterocycles with antimicrobial properties.
Biology and Medicine:
Pharmaceuticals: The compound is used as a starting material for the synthesis of pharmaceuticals.
Agrochemicals: It is also utilized in the preparation of agrochemicals.
Industry:
Materials Science:
作用机制
The mechanism of action of trans-1,2-Dibenzoylethylene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can alter its structure and properties. These reactions enable the compound to interact with different biological molecules and pathways, leading to its diverse applications in chemistry, biology, medicine, and industry .
相似化合物的比较
cis-1,2-Dibenzoylethylene: The cis isomer of trans-1,2-Dibenzoylethylene.
1,4-Diphenyl-2-butene-1,4-dione: Another name for this compound.
2-Butene-1,4-dione, 1,4-diphenyl-: A related compound with similar structure.
Uniqueness:
Structural Configuration: The trans configuration of the compound provides unique chemical properties compared to its cis isomer.
属性
IUPAC Name |
1,4-diphenylbut-2-ene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCXGQSQHAXLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4070-75-1 |
Source


|
| Record name | 1,4-Diphenyl-2-butene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4070-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-diphenylbut-2-ene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
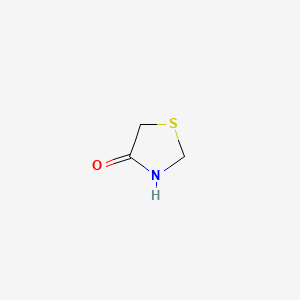
![[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B1220213.png)
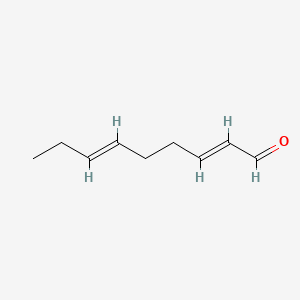
![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)
![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)
